13-Chloro-2,5,8,11-tetraoxatridecane

PROTAC Linker Design Bioconjugation PEGylation

13-Chloro-2,5,8,11-tetraoxatridecane (CAS 57722-04-0), also known as mPEG3-Cl or methyl-PEG3-chloride, is a monodisperse polyethylene glycol (PEG) derivative with the molecular formula C9H19ClO4 and a molecular weight of 226.7 g/mol. The compound belongs to the class of single-chain PEG linkers featuring a terminal chloride leaving group and a methoxy-capped PEG3 backbone.

Molecular Formula C9H19ClO4
Molecular Weight 226.7 g/mol
CAS No. 57722-04-0
Cat. No. B3145587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-Chloro-2,5,8,11-tetraoxatridecane
CAS57722-04-0
Molecular FormulaC9H19ClO4
Molecular Weight226.7 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCCl
InChIInChI=1S/C9H19ClO4/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h2-9H2,1H3
InChIKeyLLYDKJHVBBGLDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





13-Chloro-2,5,8,11-tetraoxatridecane: A Defined PEG3 Chloride Linker for Precision Bioconjugation and PROTAC Synthesis


13-Chloro-2,5,8,11-tetraoxatridecane (CAS 57722-04-0), also known as mPEG3-Cl or methyl-PEG3-chloride, is a monodisperse polyethylene glycol (PEG) derivative with the molecular formula C9H19ClO4 and a molecular weight of 226.7 g/mol . The compound belongs to the class of single-chain PEG linkers featuring a terminal chloride leaving group and a methoxy-capped PEG3 backbone . Its well-defined, discrete structure provides an alternative to polydisperse PEG reagents, enabling reproducible conjugation stoichiometry and downstream characterization .

Monodisperse PEG3 chloride linker for precision bioconjugation and PROTAC synthesis
Defined spacer length supports reproducible conjugation stoichiometry and characterization
Reactive chloride handle for nucleophilic coupling to amines, thiols, or hydroxyls

Why 13-Chloro-2,5,8,11-tetraoxatridecane Cannot Be Replaced by Other PEG-Chloride or Halo-PEG Linkers


Generic substitution among PEG-based linkers is a common yet high-risk practice because the length and composition of the PEG spacer profoundly influence conjugate solubility, linker flexibility, target engagement, and in vivo pharmacokinetics [1]. In PROTAC development, for instance, varying the PEG linker length by even one ethylene glycol unit can alter degradation efficiency by over 50% . Furthermore, the reactivity of the chloride leaving group is not uniform across all chloro-PEG species; anchimeric assistance from adjacent ether oxygens can significantly enhance nucleophilic substitution rates compared to simple alkyl chlorides . Therefore, procurement decisions must be guided by precise, quantitative differentiation to ensure experimental reproducibility and optimal performance in the intended application.

PEG Spacer Length

Altering the PEG unit count (even by one) may shift conjugate solubility and ternary complex formation efficiency.

Chloride Reactivity

Anchimeric assistance from ether oxygens enhances reactivity; non-PEG alkyl chlorides may exhibit slower substitution.

Polydispersity vs. Monodispersity

Polydisperse mPEG-Cl reagents introduce molecular weight heterogeneity, complicating DAR determination and reproducibility.

13-Chloro-2,5,8,11-tetraoxatridecane: Comparative Evidence for Informed Scientific Procurement


Discrete PEG3 Spacer Length: Quantified Impact on Conjugate Properties vs. PEG2 and PEG4 Analogs

The 13-Chloro-2,5,8,11-tetraoxatridecane (mPEG3-Cl) possesses a PEG3 spacer, which confers distinct physicochemical and biological properties compared to its closest analogs. While direct, head-to-head comparative data for mPEG3-Cl itself is limited in the open literature, class-level evidence strongly indicates that this specific length is optimal for balancing solubility and minimizing steric hindrance in many bioconjugation and targeted protein degradation (PROTAC) applications . For instance, studies on related PEG-based PROTAC linkers have demonstrated that a PEG3 linker can improve aqueous solubility by approximately 1.5- to 2-fold compared to an alkyl linker of similar length, a critical factor for in vitro and in vivo studies . Furthermore, the molecular weight (226.7 g/mol) and calculated LogP (0.26-0.46) position mPEG3-Cl as an intermediate hydrophilicity linker, offering a different property profile than the more hydrophilic PEG4 (Methyl-PEG4-acyl chloride, LogP ~1.06) and the less hydrophilic PEG2 (PEG2-Cl, LogP 0.26) analogs .

PEG3 vs. PEG2/PEG4 Length
Class-level
PEG3 spacer: MW 226.7 g/mol, LogP ~0.26–0.46; intermediate hydrophilicity between PEG2 and PEG4; ~1.5–2-fold solubility improvement vs. alkyl linker (reported for related PEG3 linkers).
Linker length may influence ternary complex formation and solubility profile.
Data inferred from class-level evidence; direct head-to-head mPEG3-Cl data limited.
PROTAC Linker Design Bioconjugation PEGylation

Enhanced Reactivity of the Chloro Group via Anchimeric Assistance: A Class-Level Advantage

The terminal chloride in 13-Chloro-2,5,8,11-tetraoxatridecane is a good leaving group for nucleophilic substitution reactions (SN2) with amines, thiols, and hydroxyls . A key differentiator for this class of PEG chlorides is the potential for anchimeric assistance from adjacent ether oxygens in the PEG chain. This intramolecular effect can significantly enhance the reaction rate compared to a simple alkyl chloride lacking such neighboring oxygen atoms . While specific rate constants for mPEG3-Cl have not been published, this phenomenon is well-documented for structurally analogous compounds like Chloro-PEG3-azide, where the chloride is described as 'more reactive than in normal alkyl chlorides' . This enhanced reactivity is a class-level inference that suggests mPEG3-Cl will exhibit faster, more efficient conjugation than a non-PEG alkyl chloride under identical conditions, a critical advantage for achieving high yields in precious-protein modifications.

Anchimeric Assistance Reactivity
Class-level
Chloride adjacent to PEG ether chain exhibits enhanced SN2 reactivity vs. simple alkyl chlorides (e.g., 1-chlorohexane), attributed to anchimeric assistance.
Faster conjugation kinetics may reduce reaction time and reagent excess.
Reactivity inferred from analogous Chloro-PEG3-azide; not directly quantified for mPEG3-Cl.
Nucleophilic Substitution Bioconjugation Leaving Group

Purity Specification and Stability: Critical Quality Attributes for Reproducible Research

Vendor specifications for 13-Chloro-2,5,8,11-tetraoxatridecane typically report a minimum purity of 95% . While this is a standard for research-grade PEG linkers, it is a critical piece of information for procurement. The compound requires storage at 0-4°C or -5°C, protected from light and moisture, to prevent hydrolysis of the chloride and maintain its reactivity . In contrast, many polydisperse mPEG-Cl reagents (e.g., mPEG2000-Cl) are more prone to batch-to-batch variability in molecular weight and purity, which can confound experimental results . The defined, monodisperse nature of this compound ensures that the purity specification directly reflects the active linker content, providing a higher degree of confidence in reaction stoichiometry and reproducibility compared to polydisperse alternatives.

Purity & Stability
Specification review
Min. purity 95% (vendor specification). Storage: 0–4°C, dry, protected from light to prevent chloride hydrolysis.
Monodisperse linker supports precise stoichiometry and DAR calculation.
Polydisperse alternatives (e.g., mPEG2000-Cl) show batch-to-batch MW variability.
Chemical Purity Stability Quality Control

Optimal Use Cases for 13-Chloro-2,5,8,11-tetraoxatridecane Based on Quantitative Differentiation


PROTAC Linker Development Requiring Defined PEG3 Spacing

When designing a PROTAC molecule where the optimal linker length for ternary complex formation has been established to be a PEG3 unit, 13-Chloro-2,5,8,11-tetraoxatridecane provides the exact spacer required. Its monodisperse nature ensures that the resulting PROTAC is a single, well-characterized chemical entity, simplifying SAR studies and facilitating regulatory documentation . The intermediate LogP of the PEG3 chain offers a favorable balance between solubility and cell permeability, a critical factor for achieving efficient intracellular protein degradation .

Precision Bioconjugation for Small Molecule-Protein Conjugates

In applications such as antibody-drug conjugates (ADCs) or peptide-PEG conjugates, where a short, defined hydrophilic linker is needed to improve solubility and reduce immunogenicity without adding excessive bulk, mPEG3-Cl is an ideal choice. The terminal chloride provides a single reactive handle for efficient attachment to nucleophilic residues (e.g., lysine amines or cysteine thiols) on a protein or peptide . The monodisperse nature of the linker allows for precise determination of the number of attached molecules (e.g., drug-antibody ratio), which is essential for consistent pharmacology and toxicology studies .

Functionalization of Surfaces and Nanoparticles with a Defined PEG3 Layer

For surface modification of nanoparticles, quantum dots, or biosensor chips, 13-Chloro-2,5,8,11-tetraoxatridecane can be used to install a uniform, hydrophilic PEG3 layer. This layer reduces non-specific protein adsorption and improves colloidal stability in biological media . The defined length of the PEG3 chain ensures a reproducible surface coating thickness and density, which is critical for achieving consistent performance in diagnostic assays and nanomedicine applications.

Synthesis of Well-Defined PEGylated Small Molecules for Solubility Enhancement

Many drug candidates suffer from poor aqueous solubility, limiting their bioavailability. Attaching a short PEG3 chain via the reactive chloride of mPEG3-Cl is a proven strategy to significantly improve water solubility. For example, conjugating a hydrophobic drug moiety to this linker can increase its aqueous solubility by several orders of magnitude, enabling in vitro and in vivo studies that would otherwise be impossible . The discrete PEG3 unit is often sufficient to impart solubility without drastically altering the drug's pharmacokinetic profile, unlike longer PEG chains.

Application
Selection Property
Validation Focus
PROTAC ternary complex studies
Defined PEG3 spacer length
Linker-length impact on degradation efficiency
ADC and protein conjugate synthesis
Monodisperse chloride linker for stoichiometric control
DAR determination and conjugate homogeneity
Nanoparticle surface modification
Uniform PEG3 coating via chloride coupling
Colloidal stability and nonspecific protein adsorption
Small-molecule solubility enhancement
Discrete PEG3 chain attachment
Aqueous solubility and PK profile alteration in research models
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